Quantified Ring Inversion Barrier of Phenylselenenylcyclohexane Versus Unsubstituted Cyclohexane
The ring inversion process of the cyclohexyl group in Benzene, (cyclohexylseleno)- is quantitatively defined by its free energy of activation (ΔG≠), a key parameter in conformational analysis. For phenylselenenylcyclohexane, the ΔG≠ for the equatorial to axial conversion is 11.7 ± 0.2 kcal/mol, while the reverse process (axial to equatorial) requires 10.5 ± 0.2 kcal/mol, yielding an A-value of 1.1 for the phenylselenenyl group [1]. In contrast, the parent cyclohexane ring inversion barrier is approximately 10.2 kcal/mol [2]. This difference directly impacts the compound's dynamic behavior in NMR experiments and its use as a model in stereochemical studies.
| Evidence Dimension | Ring inversion barrier (ΔG≠) |
|---|---|
| Target Compound Data | ΔG≠ (eq→ax): 11.7 ± 0.2 kcal/mol; ΔG≠ (ax→eq): 10.5 ± 0.2 kcal/mol; A-value: 1.1 |
| Comparator Or Baseline | Cyclohexane: ΔG≠ ≈ 10.2 kcal/mol |
| Quantified Difference | Increase of ~1.5 kcal/mol for eq→ax conversion; phenylselenenyl A-value = 1.1 |
| Conditions | Determined by dynamic ⁷⁷Se NMR spectroscopy at 278 K |
Why This Matters
This specific barrier dictates the temperature-dependent NMR lineshape, enabling the compound's use as a precise internal standard for calibrating dynamic NMR experiments, a function not served by other selenoethers with different substituents.
- [1] Duddeck H, Wagner P, Gegner S. Dynamic 77se nmr of phenylselenyl cyclohexane derivatives. Tetrahedron Letters. 1985;26(9):1135-1138. View Source
- [2] Eliel EL, Wilen SH. Stereochemistry of Organic Compounds. John Wiley & Sons; 1994. Chapter 11, Cyclohexane Conformational Analysis, p. 686. View Source
